1-Decanesulfonyl chloride
Description
Significance of Sulfonyl Chlorides as Synthetic Intermediates
Sulfonyl chlorides are pivotal reagents in organic synthesis, primarily due to the sulfonyl group's strong electron-withdrawing nature, which renders the chlorine atom an excellent leaving group in nucleophilic substitution reactions. fiveable.me This reactivity allows for the facile introduction of the sulfonyl moiety into various organic molecules. fiveable.me
Their primary application lies in the synthesis of sulfonamides and sulfonate esters. eurjchem.com The reaction of a sulfonyl chloride with a primary or secondary amine yields a sulfonamide, a structural motif present in a vast number of pharmaceuticals, including antibacterial drugs. fiveable.mesigmaaldrich.comresearchgate.net Similarly, their reaction with alcohols produces sulfonate esters, which are valuable intermediates and effective leaving groups in their own right. fiveable.meeurjchem.com
Beyond these fundamental transformations, sulfonyl chlorides serve as precursors to other functional groups and are employed as protecting groups for amines and alcohols in complex multi-step syntheses. researchgate.netmagtech.com.cn Their ability to participate in various reactions, including Friedel-Crafts sulfonylations and additions to unsaturated compounds, underscores their importance as versatile building blocks in medicinal chemistry, agrochemicals, and materials science. eurjchem.commagtech.com.cnquora.com
Historical Context of Alkanesulfonyl Chloride Investigations
The study of sulfonyl chlorides dates back to the early 20th century, with initial investigations focusing on their solvolysis reactions. beilstein-journals.org A notable early study in 1927 examined the solvolysis of benzenesulfonyl chloride and its derivatives. beilstein-journals.org Throughout the mid-20th century, extensive research was conducted to understand the mechanisms of their reactions with various nucleophiles. beilstein-journals.org
A significant body of work in the 1960s and 1970s focused on the solvolysis of sulfonyl halides, providing foundational knowledge of their reactivity. beilstein-journals.org These early studies established the general mechanisms of nucleophilic substitution and elimination reactions, including the formation of highly reactive sulfene (B1252967) intermediates from alkanesulfonyl chlorides that possess an α-hydrogen. scispace.commdpi.orgcdnsciencepub.com The mechanism of sulfene formation, particularly whether it proceeds via a concerted E2 pathway or a stepwise mechanism, has been a subject of detailed investigation. cdnsciencepub.com These foundational studies paved the way for the broader application of alkanesulfonyl chlorides in synthetic chemistry. nih.gov
Current Research Landscape of 1-Decanesulfonyl Chloride
Current research continues to explore the utility of long-chain alkanesulfonyl chlorides like this compound. While it serves as a fundamental building block, its specific applications are often related to the introduction of its ten-carbon alkyl chain, which can impart specific physical properties to the target molecule, such as hydrophobicity.
Recent studies have utilized this compound in the synthesis of novel compounds with potential biological activity. For instance, it has been used to create bis-sulfonamides that were investigated as inhibitors of mitochondrial NADH-quinone oxidoreductase (Complex I). nih.gov Another area of application is in the modification of complex organic molecules, such as the selective esterification of sucrose, where the sterically hindered nature of the sulfonyl chloride can influence the reaction's outcome. ru.nl
Furthermore, research into fluorinated analogues, such as heptadecafluoro-1-decanesulfonyl chloride, highlights the ongoing interest in modifying the alkyl chain to create compounds for specialized applications in materials science, including the development of fluoropolymers and surfactants with unique properties. ontosight.aiontosight.ai The synthesis of such derivatives often involves the reaction of a corresponding perfluorinated starting material followed by chlorination. ontosight.ai
Structure
3D Structure
Properties
IUPAC Name |
decane-1-sulfonyl chloride | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21ClO2S/c1-2-3-4-5-6-7-8-9-10-14(11,12)13/h2-10H2,1H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKKWABZCCKDTN-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3069483 | |
| Record name | 1-Decanesulfonyl chloride | |
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Molecular Weight |
240.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61652-81-1 | |
| Record name | 1-Decanesulfonyl chloride | |
| Source | CAS Common Chemistry | |
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| Record name | 1-Decanesulfonyl chloride | |
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| Record name | 1-Decanesulfonyl chloride | |
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| Record name | 1-Decanesulfonyl chloride | |
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Synthetic Methodologies for 1 Decanesulfonyl Chloride
Direct Synthesis Approaches
Direct methods for the preparation of 1-decanesulfonyl chloride often involve the introduction of the sulfonyl chloride functional group onto a decane-based precursor in a single conceptual step, although the reactions themselves may be mechanistically complex.
Chlorosulfonation Reactions
Chlorosulfonation is a direct method for producing sulfonyl chlorides from hydrocarbons. While specific examples for the direct chlorosulfonation of decane (B31447) are not extensively detailed in readily available literature, the general reaction involves treating the alkane with chlorosulfonic acid. upertis.ac.id The reaction with 1,10-dibromodecane (B1670030) involves its conversion to the corresponding disodium (B8443419) sulfate, which is then treated with chlorosulfonic acid to yield the disulfonyl chloride. scribd.com This suggests a plausible, though potentially low-yielding, pathway from decane or its derivatives. The process can be challenging with simple alkanes due to the high reactivity of chlorosulfonic acid, which can lead to multiple products and charring.
Oxyhalogenation of Thiol and Disulfide Precursors
A more common and efficient route to this compound involves the oxidative chlorination (oxyhalogenation) of 1-decanethiol (B86614) or its corresponding disulfide, didecyl disulfide. google.comrsc.org This method is often preferred due to its milder conditions and higher selectivity compared to direct chlorosulfonation of the alkane.
A variety of reagent systems have been developed for this transformation. One notable method employs a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂). organic-chemistry.org This system efficiently converts various thiols, including aliphatic ones, into their corresponding sulfonyl chlorides in high yields and with short reaction times. organic-chemistry.org Another effective system utilizes N-chlorosuccinimide (NCS) in the presence of an alcohol like isopropanol. researchgate.netnih.gov
Table 1: Comparison of Reagents for Oxyhalogenation of Thiols
| Reagent System | Precursor | Key Features | Reference |
|---|---|---|---|
| Oxone-KX (X=Cl) | Thiols, Disulfides | Uses water as a solvent, rapid reaction. | rsc.org |
| H₂O₂ / SOCl₂ | Thiols | Highly reactive, excellent yields, short reaction times. | organic-chemistry.org |
| NCS / iPrOH | Thiols | Mild conditions, broad applicability. | researchgate.netnih.gov |
| NaClO₂ / HCl | Thiols, Disulfides | Environmentally friendly, safe operation, high yields. | thieme-connect.com |
| Bleach (NaOCl) | S-alkyl isothiourea salts | Economic, worker-friendly, no chromatography needed. | organic-chemistry.org |
The mechanism of oxyhalogenation of thiols to sulfonyl chlorides is believed to proceed through several key intermediates. Initially, the thiol (R-SH) is oxidized to a sulfenyl chloride (R-SCl). acs.org This can occur through various pathways depending on the specific reagents used. For instance, with N-chlorosuccinimide (NCS), it is proposed that molecular chlorine (Cl₂) is generated in situ, which then acts as the primary chlorinating agent. acs.org
The sulfenyl chloride can then react with another molecule of the thiol to form a disulfide (R-S-S-R). acs.org The disulfide is then further oxidized. acs.orgrsc.org In the presence of an oxygen source, such as water or an alcohol, and a chlorine source, the disulfide is sequentially oxidized to a thiosulfinate and then a thiosulfonate, which ultimately undergoes chlorinolysis to yield two molecules of the sulfonyl chloride (R-SO₂Cl). organic-chemistry.orgrsc.org A plausible mechanism for the transformation of thiols into sulfonyl halides using Oxone-KX involves the initial formation of hypohalous acid (HOX), which reacts with the thiol to produce a sulfinyl halide and subsequently a disulfide, which is then further oxidized to the final sulfonyl chloride. rsc.org
In recent years, significant efforts have been made to develop more environmentally benign methods for sulfonyl chloride synthesis, aligning with the principles of green chemistry. A notable example is the use of Oxone in combination with a halide source like KCl in water. rsc.org This method is advantageous as it uses water as the solvent, is rapid, and avoids hazardous organic solvents. rsc.orgrsc.org
Another green approach involves the use of sodium chlorite (B76162) (NaClO₂) in an aqueous medium. thieme-connect.com This method is applicable to a range of sulfur-containing precursors, including thiols and disulfides, and is noted for its safe operational parameters and high yields. thieme-connect.com Similarly, syntheses using household bleach (sodium hypochlorite) have been developed for the oxidative chlorosulfonation of S-alkyl isothiourea salts, which are derived from thiols. organic-chemistry.org These methods are not only environmentally friendly but also cost-effective and operationally simple. organic-chemistry.org
Table 2: Green Chemistry Approaches to Sulfonyl Chloride Synthesis
| Method | Reagents | Solvent | Advantages | Reference |
|---|---|---|---|---|
| Oxone-Halide | Oxone, KCl | Water | Rapid, avoids organic solvents, efficient. | rsc.org |
| Sodium Chlorite | NaClO₂, HCl | Water/Acetonitrile (B52724) | Safe, high yields, applicable to various precursors. | thieme-connect.com |
| Bleach-mediated | NaOCl | Acetonitrile/Water | Economic, simple workup, worker-friendly. | organic-chemistry.org |
Formation from Sulfonate Salts
This compound can also be synthesized from its corresponding sulfonate salt, typically sodium 1-decanesulfonate. ontosight.aikyoto-u.ac.jp This is a classical conversion in organic chemistry, often employing strong chlorinating agents. Reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) are commonly used for this transformation. kyoto-u.ac.jpontosight.ai
In a typical procedure, sodium 1-decanesulfonate is treated with phosphorus pentachloride, leading to the formation of this compound and phosphorus oxychloride as a byproduct. kyoto-u.ac.jp While effective, this method requires the handling of corrosive and hazardous reagents.
Conversion from Primary Sulfonamides
The conversion of primary sulfonamides to sulfonyl chlorides offers another synthetic route. While specific literature for the conversion of 1-decanesulfonamide is scarce, general methods have been developed that are applicable to a wide range of sulfonamides. Recently, a highly selective method using a pyrylium (B1242799) salt as an activating agent has been reported. nih.gov This method allows for the conversion of primary sulfonamides to the corresponding sulfonyl chlorides under mild conditions. nih.govmdpi.com This approach is particularly valuable for substrates that may be sensitive to the harsher conditions of other methods.
Advanced Synthetic Strategies
Advanced synthetic strategies for preparing this compound focus on improving efficiency, safety, and environmental friendliness compared to traditional methods. These approaches often employ catalytic systems and one-pot procedures to increase yield and selectivity while minimizing waste and hazardous reagent use.
The synthesis of alkanesulfonyl chlorides, including this compound, has benefited from the development of novel catalytic systems that offer milder reaction conditions and improved efficiency. These systems can be either metal-based or metal-free.
One notable metal-based catalytic system involves the use of zirconium(IV) chloride (ZrCl₄) for the oxidative chlorination of thiols. lookchem.com This method allows for the rapid conversion of aliphatic thiols, such as 1-octanethiol (B94742) (a close structural analog of 1-decanethiol), into the corresponding sulfonyl chlorides with excellent yields. lookchem.com The reaction proceeds quickly at room temperature using hydrogen peroxide (H₂O₂) as the oxidant. lookchem.com
A significant advancement in this area is the development of environmentally benign, metal-free catalytic systems. rsc.orgrsc.org One such method employs ammonium (B1175870) nitrate (B79036) (NH₄NO₃) in the presence of an aqueous solution of hydrochloric acid (HCl) and oxygen as the terminal oxidant for the conversion of thiols to sulfonyl chlorides. rsc.orgrsc.org In this process, ammonium nitrate serves as a source for nitrogen oxides (NO/NO₂), which are the crucial species in the redox-catalytic cycle. rsc.orgrsc.org This approach is particularly attractive as it avoids the use of toxic metals and harsh oxidants. rsc.org
Photocatalysis represents another modern approach, although its application has been more extensively demonstrated for aryl sulfonyl chlorides. For instance, heterogeneous transition-metal-free materials like potassium poly(heptazine imide) can mediate the synthesis of sulfonyl chlorides from arenediazonium salts under visible light irradiation at room temperature. nih.govacs.org While direct application to this compound from its corresponding diazonium salt is less common, these methods highlight the trend towards using sustainable energy sources in chemical synthesis. nih.gov
One-pot syntheses are highly valued for their operational simplicity, reduced waste, and ability to avoid the isolation of potentially unstable intermediates. Several one-pot protocols are effective for producing alkanesulfonyl chlorides.
A widely used and practical one-pot method begins with an alkyl halide, which is first converted to an S-alkyl isothiourea salt by reacting it with inexpensive thiourea. organic-chemistry.orgorganic-chemistry.org This intermediate is then subjected to oxidative chlorosulfonation without isolation to yield the final alkanesulfonyl chloride. organic-chemistry.org This transformation can be achieved using various reagent systems, including household bleach (sodium hypochlorite (B82951), NaOCl) and acid, which presents a clean, economical, and worker-friendly option. organic-chemistry.org Alternatively, N-chlorosuccinimide (NCS) can be used for the chlorosulfonation step. organic-chemistry.org A similar one-pot, two-step procedure uses N-chloro-N-(phenylsulfonyl)benzenesulfonamide (NCBSI) for the oxidative chlorosulfonation of S-alkyl isothiouronium salts, providing good to excellent yields of alkyl sulfonyl chlorides. thieme-connect.de
Another effective one-pot strategy involves the direct oxidative chlorination of thiols. organic-chemistry.org A combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) serves as a highly reactive system for converting thiols like 1-decanethiol directly into this compound at room temperature. organic-chemistry.org This method is characterized by very short reaction times and high product purity. organic-chemistry.org Similarly, sodium chlorite (NaClO₂) in the presence of concentrated HCl can be used for the oxidative chlorosulfonation of thiols and their derivatives, such as thioacetates and disulfides, in a convenient one-pot procedure. organic-chemistry.org
These protocols offer significant advantages by telescoping multiple reaction steps, thereby saving time, resources, and minimizing the handling of malodorous thiols. thieme-connect.deorganic-chemistry.org
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing side reactions. Key parameters that are frequently adjusted include the choice of solvent, reaction temperature, and the stoichiometry of reagents.
The choice of solvent has a profound impact on reaction outcomes. In the ZrCl₄-catalyzed synthesis of sulfonyl chlorides from thiols, polar organic solvents like acetonitrile and 1,4-dioxane (B91453) give excellent yields, whereas chlorinated solvents such as dichloromethane (B109758) and chloroform (B151607) result in low yields. lookchem.com For the metal-free aerobic oxidation of thiols, acetonitrile was also found to be a superior solvent compared to water, methanol, or dichloromethane. rsc.org
The ratio of reactants is another critical factor. In the synthesis using H₂O₂/ZrCl₄, extensive optimization showed that using three equivalents of H₂O₂ in the presence of one equivalent of ZrCl₄ for the conversion of thiols provided the best results, achieving a 98% yield in a model system. lookchem.com For the aerobic oxidation catalyzed by ammonium nitrate (AN), an optimal conversion to the sulfonyl chloride was achieved using 1.0 equivalent of AN and 1.8 equivalents of 37% aqueous HCl. rsc.org
Table 1: Optimization of Reagent Stoichiometry for Sulfonyl Chloride Synthesis from a Thiol Model System *
| Entry | H₂O₂ (Equivalents) | ZrCl₄ (Equivalents) | Time (min) | Yield (%) |
| 1 | 2 | 0.2 | 60 | 35 |
| 2 | 2 | 0.5 | 30 | 60 |
| 3 | 2 | 1 | 10 | 85 |
| 4 | 3 | 1 | 1 | 98 |
| 5 | 4 | 1 | 1 | 98 |
*Data adapted from a study on 4-bromothiophenol, which serves as a representative model for thiol oxidation. lookchem.com
Reaction temperature is also a key variable. For the N-chlorosuccinimide (NCS) mediated oxidation of thioacetates, maintaining a controlled temperature of 10-15 °C was crucial for a smooth reaction, as higher temperatures could lead to an uncontrollable, vigorous reaction. thieme-connect.de In contrast, the aerobic oxidation of thiophenol required heating to 60 °C to achieve full conversion to the desired product. rsc.org
Continuous flow chemistry offers an advanced method for optimizing reaction conditions and improving safety, particularly for highly exothermic reactions. rsc.org By using a continuous flow reactor, parameters such as residence time, temperature, and reagent mixing can be precisely controlled, allowing for safe operation and high space-time yields. rsc.org
Table 2: Effect of Solvent on the Aerobic, Metal-Free Synthesis of a Sulfonyl Halide Model System *
| Entry | Solvent | Conversion (%) | Product Distribution (Sulfonyl Bromide : Disulfide) |
| 1 | Water | 0 | - |
| 2 | Methanol | 7 | 0 : 100 |
| 3 | Dichloromethane (DCM) | 0 | - |
| 4 | Acetonitrile (MeCN) | 100 | 100 : 0 |
*Data adapted from a study on the synthesis of 4-methylbenzenesulfonyl bromide from 4-methylthiophenol, which illustrates the principles of solvent effects in this type of reaction. rsc.org
Reaction Mechanisms and Reactivity of 1 Decanesulfonyl Chloride
Nucleophilic Acyl Substitution Pathways
The reactions of 1-decanesulfonyl chloride with nucleophiles are typically classified as nucleophilic acyl substitutions, or more precisely, nucleophilic substitutions at a sulfonyl sulfur. libretexts.org The general mechanism involves the addition of a nucleophile to the sulfur atom, forming a transient trigonal bipyramidal intermediate, followed by the elimination of the chloride leaving group. libretexts.orgkhanacademy.org This two-step process is often referred to as a nucleophilic addition-elimination mechanism. libretexts.org
The general reactivity order for carboxylic acid derivatives places acyl halides as highly reactive. libretexts.org Similarly, sulfonyl chlorides are potent electrophiles used to introduce the sulfonyl group into other molecules. fiveable.me
This compound readily reacts with primary and secondary amines to yield N-substituted decanesulfonamides. wikipedia.orgmolport.com This reaction is a cornerstone in the synthesis of sulfonamides, a class of compounds with significant applications. fiveable.mesioc-journal.cnprinceton.edu The reaction proceeds via a nucleophilic addition-elimination mechanism where the amine acts as the nucleophile. savemyexams.com
Both primary (R-NH₂) and secondary (R₂NH) amines are effective nucleophiles for this transformation. The lone pair of electrons on the nitrogen atom initiates the attack on the electrophilic sulfur atom of the this compound. savemyexams.com The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride (HCl) byproduct that is formed. molport.com Alternatively, a second equivalent of the amine can serve as the base. savemyexams.com
The general scheme for this reaction is as follows:
Table 1: General Reaction of this compound with Amines
| Reactant 1 | Reactant 2 | Product | Byproduct |
|---|---|---|---|
| This compound | Primary Amine (RNH₂) | N-Alkyl-1-decanesulfonamide | HCl |
The mechanism involves the nucleophilic nitrogen atom of the amine attacking the sulfur atom, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion and, after deprotonation of the nitrogen, yields the stable sulfonamide. libretexts.orgsavemyexams.com
The success of the nucleophilic substitution reaction at the sulfonyl group is highly dependent on the ability of the leaving group to depart. A good leaving group is a weak base, meaning it is the conjugate base of a strong acid. masterorganicchemistry.com In the case of this compound, the leaving group is the chloride ion (Cl⁻), which is the conjugate base of the strong acid, hydrochloric acid (HCl). This makes it an excellent leaving group. masterorganicchemistry.combyjus.com
The stability of sulfonyl halides decreases in the order of the halogen: fluorides > chlorides > bromides > iodides. wikipedia.org While sulfonyl fluorides are more stable, sulfonyl chlorides offer a good balance of reactivity and stability for most synthetic applications. wikipedia.org The electron-withdrawing nature of the sulfonyl group further enhances the ability of the chlorine atom to act as a leaving group by stabilizing the transition state leading to its departure. fiveable.me
Table 2: Relative Leaving Group Ability of Halides in Sulfonyl Halides
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |
|---|---|---|---|
| F⁻ | HF | 3.2 | Moderate |
| Cl⁻ | HCl | -7 | Good |
| Br⁻ | HBr | -9 | Very Good |
| I⁻ | HI | -10 | Excellent |
Data sourced from general chemistry principles.
This compound reacts with alcohols in the presence of a base (like pyridine) to form sulfonate esters. fiveable.mewikipedia.orgmolport.com This process is known as esterification or, more specifically, sulfonylation of the alcohol. The alcohol's oxygen atom acts as the nucleophile, attacking the sulfur atom of the sulfonyl chloride. pearson.com
The mechanism is analogous to the reaction with amines:
The alcohol's oxygen atom attacks the electrophilic sulfur atom. libretexts.org
A tetrahedral intermediate is formed.
The chloride ion is eliminated. libretexts.org
The base removes the proton from the oxygen atom to yield the final sulfonate ester. libretexts.org
The resulting decanesulfonate esters are valuable synthetic intermediates because the sulfonate group itself is an excellent leaving group, often used to convert alcohols into substrates for further nucleophilic substitution or elimination reactions. masterorganicchemistry.compearson.comvaia.com
Table 3: General Reaction of this compound with Alcohols
| Reactant 1 | Reactant 2 | Product |
|---|
In the presence of water, this compound undergoes hydrolysis to form 1-decanesulfonic acid and hydrochloric acid. wikipedia.orgsmolecule.com In this reaction, water acts as the nucleophile. libretexts.org The reaction is generally vigorous with lower alkanesulfonyl chlorides, and while this compound is less soluble, it still reacts with water. chemsrc.com
The mechanism follows the same nucleophilic addition-elimination pathway:
A water molecule attacks the sulfur atom. libretexts.org
A tetrahedral intermediate is formed.
The chloride ion is expelled.
A second water molecule acts as a base to deprotonate the oxonium ion, yielding 1-decanesulfonic acid and a hydronium ion.
Reaction: C₁₀H₂₁SO₂Cl + H₂O → C₁₀H₂₁SO₃H + HCl wikipedia.org
Mechanisms of Reaction with Amines to Form Sulfonamides
Solvolytic Reaction Mechanisms
Solvolysis is a type of nucleophilic substitution where the solvent molecule serves as the nucleophile. wikipedia.org The hydrolysis described above is a specific example of solvolysis where water is the solvent. For alkanesulfonyl chlorides like this compound, the solvolysis mechanism is generally considered to be a bimolecular nucleophilic substitution (Sₙ2-like), proceeding through a single concerted transition state or a very short-lived intermediate. nih.govbeilstein-journals.orgmdpi.com This is in contrast to some other systems where a dissociative Sₙ1-like mechanism involving a sulfonyl cation might be proposed. beilstein-journals.org
The rates of solvolysis for sulfonyl chlorides are sensitive to both the nucleophilicity and the ionizing power of the solvent. The extended Grunwald-Winstein equation is often used to correlate these rates and provide insight into the reaction mechanism. nih.govbeilstein-journals.orgbeilstein-journals.org
Equation: log(k/k₀) = lNT + mYCl
Where:
k is the rate constant in a given solvent.
k₀ is the rate constant in the reference solvent (80% ethanol/20% water).
l is the sensitivity to solvent nucleophilicity (NT).
m is the sensitivity to solvent ionizing power (YCl).
NT is the solvent nucleophilicity parameter.
YCl is the solvent ionizing power parameter for chloride leaving groups.
For the solvolysis of most alkanesulfonyl and arenesulfonyl chlorides, the l values are typically around 1.0 to 1.5 and m values are around 0.5 to 0.7. mdpi.com These values indicate a significant demand for nucleophilic participation from the solvent in the transition state, supporting an Sₙ2 or concerted mechanism. nih.govmdpi.com
Table 4: Typical Grunwald-Winstein Parameters for Solvolysis of Sulfonyl Chlorides
| Solvent | NT | YCl | Predicted Effect on this compound Solvolysis |
|---|---|---|---|
| Ethanol | 0.37 | -2.52 | Moderate rate, influenced by nucleophilicity. |
| Methanol | 0.17 | -1.19 | Moderate rate. |
| Water | -0.41 | 3.21 | Faster rate due to high ionizing power. |
| Acetic Acid | -2.05 | 0.61 | Slower rate due to low nucleophilicity. |
| Formic Acid | -2.98 | 3.04 | Rate influenced by high ionizing power despite low nucleophilicity. |
| 97% TFE-H₂O | -3.3 | 2.83 | Rate influenced by high ionizing power. |
Solvent parameters are representative values from literature. beilstein-journals.orgbeilstein-journals.org
The solvolysis of this compound in various hydroxylic solvents like alcohols, water, or mixtures thereof, will proceed via this Sₙ2-like mechanism to yield the corresponding sulfonate ester or sulfonic acid.
Kinetic Studies of Solvolysis
Kinetic studies are fundamental to understanding the reaction mechanisms of this compound. The solvolysis of alkanesulfonyl chlorides, in general, is monitored by observing the rate of disappearance of the reactant or the formation of the acidic product. researchgate.net While specific kinetic data for this compound is not extensively documented in publicly available literature, studies on related short-chain and aromatic sulfonyl chlorides provide a strong basis for predicting its behavior. For instance, the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride has been found to have kinetic solvent isotope effects (kH₂O/kD₂O) of around 1.5 to 1.7, suggesting significant bond breaking in the transition state. beilstein-journals.orgnih.gov It is expected that this compound would exhibit similar kinetic behavior, characterized by modest activation energies and very negative entropies of activation, which are indicative of an ordered, bimolecular transition state. beilstein-journals.org
Grunwald–Winstein Equation Applications
The Grunwald-Winstein equation is a powerful tool for investigating the mechanisms of solvolysis reactions. researchgate.netmdpi.com The extended form of the equation is given by:
log(k/k₀) = lNT + mYCl
where k and k₀ are the solvolysis rate constants in a given solvent and a reference solvent (80% ethanol/20% water), respectively. The parameter l represents the sensitivity of the solvolysis rate to the solvent nucleophilicity (NT), and m represents the sensitivity to the solvent ionizing power (YCl).
For the solvolysis of alkanesulfonyl chlorides, poor correlations are generally observed when only the solvent ionizing power (YCl) is considered, indicating that the reaction is not a pure SN1 process. beilstein-journals.org The application of the two-term Grunwald-Winstein equation typically yields l values in the range of 1.07–1.54 and m values in the range of 0.49–0.72 for various sulfonyl chlorides. mdpi.com These values signify a high sensitivity to solvent nucleophilicity and a moderate sensitivity to solvent ionizing power, which is characteristic of an SN2 mechanism. researchgate.netmdpi.com
While a specific Grunwald-Winstein analysis for this compound is not available, the data for other sulfonyl chlorides strongly suggest that it would follow a similar trend. The following table illustrates typical l and m values for the solvolysis of some sulfonyl chlorides, which provides a framework for understanding the expected behavior of this compound.
Table 1: Grunwald-Winstein Parameters for the Solvolysis of Various Sulfonyl Chlorides
| Sulfonyl Chloride | l | m | Proposed Mechanism |
|---|---|---|---|
| Benzenesulfonyl chloride | 1.26 | 0.58 | SN2 |
| p-Nitrobenzenesulfonyl chloride | 1.54 | 0.72 | SN2 |
| trans-β-Styrenesulfonyl chloride | 1.24 | 0.58 | SN2 |
| Methanesulfonyl chloride | 1.20 | 0.52 | SN2 |
Data sourced from studies on various sulfonyl chlorides, providing an expected range for this compound. mdpi.comresearchgate.net
Solvent Effects on Reaction Rates
The choice of solvent has a profound impact on the rate of solvolysis of this compound. The reaction rate is influenced by both the solvent's polarity (ionizing power) and its nucleophilicity. princeton.edu For reactions proceeding via an SN2 mechanism, polar aprotic solvents are generally favored as they can solvate the transition state without strongly solvating the nucleophile. However, in solvolysis, the solvent itself acts as the nucleophile.
For alkanesulfonyl chlorides, an increase in solvent ionizing power generally leads to an increase in the reaction rate, but the effect is less pronounced than in classic SN1 reactions. beilstein-journals.org The nucleophilicity of the solvent plays a more dominant role. For instance, in mixed hydroxylic solvents like alcohol-water mixtures, the product ratio is highly dependent on the composition of the solvent, reflecting the competitive nucleophilic attack by alcohol and water molecules. beilstein-journals.org The significant influence of solvent nucleophilicity is a hallmark of the bimolecular nature of the solvolysis of primary alkanesulfonyl chlorides like this compound. beilstein-journals.orgmdpi.com
Proposed SN1 and SN2 Characteristics
The solvolysis of primary alkanesulfonyl chlorides, including this compound, is best described as a predominantly SN2 process. beilstein-journals.orgbeilstein-journals.org This is supported by several key observations:
High sensitivity to solvent nucleophilicity: As discussed in the context of the Grunwald-Winstein equation, the reaction rates are strongly dependent on the nucleophilic assistance provided by the solvent. mdpi.com
Negative entropies of activation: The transition state is highly ordered, which is characteristic of a bimolecular mechanism. beilstein-journals.org
Lack of carbocation rearrangement: Primary carbocations are highly unstable, and their formation as intermediates is energetically unfavorable.
While a purely SN1 mechanism involving the formation of a sulfonyl cation (RSO₂⁺) is generally ruled out for primary alkanesulfonyl chlorides due to the high energy of such an intermediate, some degree of SN1 character may be present in highly ionizing, non-nucleophilic solvents. beilstein-journals.orgbeilstein-journals.org However, the dominant pathway for this compound under typical solvolytic conditions is undoubtedly bimolecular.
Electrophilic Reactivity of the Sulfonyl Group
The sulfur atom in the sulfonyl chloride group is highly electrophilic. This is due to the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom, which creates a significant partial positive charge on the sulfur atom. This electrophilicity is the basis for the primary reactivity of this compound, which is nucleophilic attack at the sulfur center.
While the term "electrophilic reactivity" often refers to reactions where the molecule itself acts as an electrophile attacking an electron-rich species (like an alkene or an aromatic ring), the primary manifestation of the sulfonyl group's electrophilicity in this compound is its reaction with nucleophiles. Common nucleophiles that react with this compound include water, alcohols, and amines to form sulfonic acids, sulfonic esters, and sulfonamides, respectively. sigmaaldrich.comorganic-chemistry.org
Other Significant Reaction Pathways
Beyond simple solvolysis, this compound can participate in other important transformations, leveraging the reactivity of the sulfonyl chloride group.
Formation of Sulfonimidamides
A notable reaction pathway for sulfonyl chlorides is their conversion to sulfonimidamides. These compounds are structural analogs of sulfonamides where one of the sulfonyl oxygens is replaced by a nitrogen atom. The synthesis of sulfonimidamides from sulfonyl chlorides typically involves a multi-step, one-pot procedure. thieme-connect.debeilstein-journals.org A common approach involves the reaction of the sulfonyl chloride with a primary amine in the presence of a suitable base and a chlorinating agent. beilstein-journals.org
While specific examples utilizing this compound are not readily found in the literature, the general synthetic routes are applicable. For instance, a one-pot synthesis can be envisioned where this compound first reacts with an amine to form a sulfonamide, which is then converted in situ to a sulfonimidoyl chloride, followed by reaction with another amine to yield the final sulfonimidamide. thieme-connect.desci-hub.st
Applications of 1 Decanesulfonyl Chloride in Organic Synthesis
Synthesis of Sulfonamide Derivatives
The reaction between a sulfonyl chloride and a primary or secondary amine is a fundamental and widely employed method for the synthesis of sulfonamides. frontiersrj.comcbijournal.com 1-Decanesulfonyl chloride reacts with amines in the presence of a base to form the corresponding N-substituted or N,N-disubstituted decanesulfonamides. The long decyl chain introduced by this reagent significantly increases the lipophilicity of the resulting sulfonamide, a property that can be strategically exploited in various applications.
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. frontiersrj.comnih.gov
In the design of new pharmaceutical compounds, this compound serves as a building block for creating novel sulfonamide derivatives. The synthesis involves the reaction of this compound with a suitable amine-containing molecule that possesses a desired pharmacophore. The introduction of the decanesulfonyl group can influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties. The substantial nonpolar character of the ten-carbon chain can enhance membrane permeability and interaction with hydrophobic pockets in biological targets like enzymes or receptors. nih.gov
Table 1: Representative Synthesis of Biologically Active Sulfonamide Scaffolds
| Amine Reactant | Product Structure (N-Decanesulfonyl Derivative) | Potential Therapeutic Area |
|---|---|---|
| Aniline | General Pharmaceutical Scaffold | |
| 4-Aminobenzoic acid | Anticancer, Antiviral Precursor |
The sulfonamide linkage is a bioisostere of the amide bond, meaning it has similar steric and electronic properties while offering distinct advantages. princeton.edu Unlike amides, sulfonamides are generally more resistant to enzymatic hydrolysis, leading to improved metabolic stability and a longer duration of action for drug candidates. princeton.edu Furthermore, the sulfonamide group can act as a hydrogen bond acceptor, contributing to the binding affinity of a drug to its target. princeton.edu The use of this compound allows for the incorporation of this stable and versatile linkage, appended with a significant lipophilic tail, providing medicinal chemists with a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic profiles of new drug entities. nih.gov
The principles of using sulfonyl chlorides in synthesis extend to the agrochemical industry. Sulfonamide-containing compounds are utilized as herbicides and insecticides. The reaction of this compound with specific amine-containing heterocyclic or aromatic structures can yield compounds with potential pesticidal activity. The lipophilic decyl group can enhance the compound's ability to penetrate the waxy cuticle of plants or the exoskeleton of insects, thereby increasing its efficacy. nih.gov For example, the synthesis of novel sulfonylureas, a class of potent herbicides, can involve the reaction of a sulfonyl chloride with an appropriate isocyanate precursor, which is often derived from an amine. cbijournal.com
There is growing interest in using amino acids as precursors for the synthesis of bioactive sulfonamides. nih.gov Reacting this compound with the amino group of an amino acid yields N-decanesulfonyl amino acids. This reaction proceeds via a nucleophilic attack by the amino group on the electrophilic sulfur atom of the sulfonyl chloride. researchgate.netresearchgate.net
The use of amino acids as starting materials offers several advantages:
Chirality: Natural amino acids (except glycine) are chiral, allowing for the synthesis of stereochemically defined sulfonamides, which is crucial for specific interactions with biological targets. nih.gov
Biocompatibility: The resulting molecules incorporate a biologically relevant scaffold, potentially leading to better safety profiles. researchgate.net
Structural Diversity: The wide variety of side chains in natural and unnatural amino acids provides a platform for creating a diverse library of sulfonamide derivatives with tailored properties. nih.gov
Table 2: Synthesis of Amino Acid-Derived Sulfonamides
| Amino Acid | Reagent | Product |
|---|---|---|
| Glycine | This compound | N-(Decylsulfonyl)glycine |
| L-Alanine | This compound | N-(Decylsulfonyl)-L-alanine |
Pharmaceutical Precursors and Scaffolds
Formation of Sulfonic Acid Esters and Sulfonates
In addition to reacting with amines, this compound readily reacts with alcohols in the presence of a non-nucleophilic base, such as pyridine (B92270), to form sulfonic acid esters, also known as sulfonates. youtube.com In this reaction, the alcohol acts as the nucleophile, attacking the sulfonyl chloride and displacing the chloride, which is a good leaving group. youtube.com
The resulting decanesulfonate esters (or decansylates) are of significant utility in organic synthesis primarily because the decanesulfonate group is an excellent leaving group, often compared to halides like bromide and iodide. This property is exploited in nucleophilic substitution (SN2) and elimination (E2) reactions. Converting a poorly reactive hydroxyl group of an alcohol into a highly reactive decansylate leaving group is a common strategy to facilitate subsequent chemical transformations. arkema.com
Role as a Protecting Group in Multi-Step Synthesis
In the intricate sequences of multi-step organic synthesis, the protection of reactive functional groups is a fundamental strategy to prevent undesired side reactions. This compound serves as an effective protecting group, particularly for primary and secondary amines.
The reaction of this compound with an amine in the presence of a base, such as pyridine or triethylamine, leads to the formation of a decanesulfonamide. This transformation is a robust method for temporarily deactivating the nucleophilic and basic character of the amino group. The resulting sulfonamide is exceptionally stable under a wide range of reaction conditions, including both acidic and basic environments, which is a key advantage during subsequent synthetic transformations on other parts of the molecule.
The stability of the decanesulfonyl group is attributed to the strong electron-withdrawing nature of the sulfonyl moiety, which delocalizes the lone pair of electrons on the nitrogen atom, thereby reducing its reactivity. The long decyl chain also adds significant steric bulk, further shielding the nitrogen atom.
Deprotection, the removal of the decanesulfonyl group to regenerate the free amine, can be challenging due to the high stability of the sulfonamide bond. However, specific reductive conditions can be employed. Common methods for the cleavage of sulfonamides involve the use of dissolving metal reductions, such as sodium in liquid ammonia (B1221849), or treatment with strong reducing agents. The choice of deprotection method must be carefully considered to ensure compatibility with other functional groups present in the complex molecule.
Table 1: General Scheme for Amine Protection using this compound
| Step | Reaction | Typical Reagents and Conditions | Product |
|---|---|---|---|
| Protection | Sulfonylation of Amine | Primary or Secondary Amine, this compound, Pyridine or Et₃N, in CH₂Cl₂ or THF, 0 °C to RT | N-Decanesulfonyl Amine (Decanesulfonamide) |
| Deprotection | Reductive Cleavage | Na/NH₃ (liquid), or other strong reducing agents | Regenerated Amine |
Contributions to Heterocyclic Compound Synthesis
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. This compound is a valuable precursor for the synthesis of various nitrogen- and sulfur-containing heterocycles. The initial product, a decanesulfonamide, can be further elaborated to construct the heterocyclic core.
One common strategy involves the N-alkylation of the sulfonamide intermediate. The proton on the nitrogen of a primary sulfonamide is sufficiently acidic to be removed by a base, allowing for the introduction of an alkyl chain that contains a suitable functional group for a subsequent cyclization reaction. This intramolecular cyclization can lead to the formation of a variety of heterocyclic systems, such as pyrrolidines, piperidines, and other nitrogen-containing rings.
Furthermore, the sulfonamide moiety itself can be incorporated into the heterocyclic ring. For example, sulfonamides can participate in cycloaddition reactions or undergo intramolecular cyclization reactions to form heterocyples like thiadiazines. The decyl chain attached to the sulfonyl group can influence the solubility and reactivity of the intermediates and the final heterocyclic product, often enhancing lipophilicity.
Table 2: Examples of Heterocyclic Systems Derived from Sulfonamides
| Heterocycle Class | General Synthetic Approach | Role of Sulfonamide | Potential Influence of Decyl Group |
|---|---|---|---|
| Nitrogen Heterocyles (e.g., Aziridines, Pyrrolidines) | Intramolecular cyclization of an N-alkylated sulfonamide bearing a leaving group. | The sulfonamide acts as a directing group and activates the nitrogen for alkylation. | Enhances solubility of intermediates in organic solvents. |
| Sulfur-Nitrogen Heterocycles (e.g., Thiadiazolidine 1,1-dioxides) | Catalytic asymmetric ring-closing C-H amination of sulfamoyl azides. | The sulfonyl group is an integral part of the resulting heterocyclic ring. | Modulates the physical and biological properties of the final compound. |
| Fused Heterocycles | Multi-step synthesis involving the formation of a sulfonamide followed by annulation reactions. | Serves as a stable scaffold for building additional rings. | Can influence crystal packing and solid-state properties. |
Integration into Complex Molecular Architectures
The synthesis of complex molecules, such as natural products and pharmacologically active compounds, often requires the precise installation of functional groups to achieve the desired biological activity and physicochemical properties. The incorporation of a decanesulfonyl group using this compound is a strategic approach to modulate the properties of a complex molecular architecture.
For instance, studies on various bioactive scaffolds have shown that the introduction of lipophilic sulfonamide side chains can lead to enhanced potency. Research into spermine-sulfonamide analogs has demonstrated a strong correlation between lipophilicity and the ability to neutralize lipopolysaccharides, suggesting that the long alkyl chain plays a key role in membrane-associated events. Similarly, the installation of sulfonamide units onto polycyclic hydrocarbon cores has yielded compounds with significant anticancer activity, where the lipophilic nature of the molecule is crucial for its biological function. okstate.edursc.orgnih.gov
In these complex syntheses, this compound provides a straightforward method to introduce a large, lipophilic, and stable functional group. This modification can be a key step in transforming a lead compound into a viable drug candidate by fine-tuning its interaction with biological targets and improving its drug-like properties.
Table 3: Influence of the Decanesulfonyl Group on Molecular Properties
| Property Modified | Rationale | Application in Complex Molecules |
|---|---|---|
| Lipophilicity | The ten-carbon alkyl chain significantly increases the nonpolar character of the molecule. | Enhancing membrane permeability and influencing ADME properties in drug candidates. nih.govnih.gov |
| Biological Activity | The sulfonamide group can act as a hydrogen bond acceptor, while the lipophilic tail can interact with hydrophobic pockets in biological targets. | Design of enzyme inhibitors and receptor antagonists where lipophilic interactions are key for binding. okstate.edursc.org |
| Physicochemical Properties | The bulky and flexible decyl chain can disrupt crystal lattice packing and influence solubility in various solvents. | Modification of formulation properties and solubility for pharmaceutical development. |
Research in Materials Science and Polymer Chemistry Utilizing 1 Decanesulfonyl Chloride
Polymer Modification and Functionalization
Covalent Grafting onto Polymer Backbones
The covalent grafting of molecules onto existing polymer backbones is a common strategy to introduce new functionalities. In principle, 1-decanesulfonyl chloride could be reacted with polymers containing nucleophilic groups, such as hydroxyl or amine functionalities. This would result in the attachment of the decanesulfonyl group to the polymer chain. However, no specific examples or detailed studies of this application for this compound have been found in the reviewed literature.
Synthesis of Functional Monomers
Another potential application of this compound is in the synthesis of novel functional monomers. By reacting it with a molecule containing a polymerizable group (e.g., a vinyl or acrylic group) and a suitable nucleophile, a monomer bearing a long alkylsulfonyl side chain could be created. Subsequent polymerization of such a monomer would lead to a polymer with unique properties imparted by the decanesulfonyl group. At present, there is no evidence in the available literature of this compound being used for this purpose.
Influence on Polymer Properties (e.g., hydrophobicity, adhesion)
The introduction of a long aliphatic chain, such as the decyl group in this compound, would be expected to significantly influence the properties of a polymer. Specifically, it would likely increase the hydrophobicity of the polymer surface. This could be advantageous for applications requiring water repellency or reduced surface energy. Furthermore, the sulfonyl group could potentially enhance adhesion to certain substrates through dipole-dipole interactions. However, without experimental data from studies using this compound, these effects remain speculative.
Design of Specialty Polymers
The unique combination of a polar sulfonyl group and a nonpolar decyl chain suggests that this compound could be a valuable building block for the design of specialty polymers with tailored properties.
Sulfonyl-Containing Polymer Development
Polymers containing sulfonyl groups are known for their diverse properties, including thermal stability and chemical resistance. While the synthesis of various polysulfones and other sulfonyl-containing polymers is well-documented, there is a lack of research specifically utilizing this compound as a monomer or a modifying agent in the development of new sulfonyl-containing polymers.
Applications in Responsive Materials
Responsive or "smart" materials that change their properties in response to external stimuli are a major focus of current materials research. The amphiphilic nature of a hypothetical polymer derived from this compound, possessing both a hydrophilic sulfonyl group and a hydrophobic decyl chain, could potentially lead to interesting responsive behaviors, for instance, in response to changes in solvent polarity or temperature. However, the exploration of this compound in the context of responsive materials has not been reported.
Surface Chemistry and Coatings
The field of materials science has seen significant advancements through the ability to tailor the surface properties of substrates. The functionalization of surfaces with thin organic layers, such as self-assembled monolayers (SAMs), allows for precise control over interfacial characteristics like wettability, adhesion, and biocompatibility. Alkanesulfonyl chlorides, including this compound, represent a class of reagents capable of forming robust, covalently bound organic layers on appropriately functionalized surfaces.
The primary mechanism for attaching this compound to a surface involves its reaction with surface-bound functional groups. On surfaces functionalized with primary or secondary amines, this compound readily reacts to form a stable sulfonamide linkage. This reaction is analogous to the classic Hinsberg test for distinguishing amines. The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, with the subsequent elimination of hydrogen chloride. This process results in a durable, covalently attached monolayer.
Alternatively, on surfaces rich in hydroxyl groups, such as the native oxide layer of silicon wafers or metal oxides, this compound can react to form sulfonate esters. This reaction typically requires the presence of a base to deprotonate the surface hydroxyl groups, enhancing their nucleophilicity. The resulting sulfonate ester linkage provides a stable anchor for the decyl chains to the substrate.
Research into the surface modification of silica (B1680970) using sulfonyl chlorides has provided valuable insights into the chemistry of this process. In a study focused on the immobilization of benzenesulfonyl chloride onto aminosilane-modified silica, X-ray Photoelectron Spectroscopy (XPS) was employed to characterize the resulting surface. The analysis of the nitrogen (N1s) and sulfur (S2p) core level spectra confirmed the transformation of the primary amine groups on the surface to a sulfonamide functionality upon reaction with the sulfonyl chloride. ias.ac.in Specifically, a decrease in the XPS signal corresponding to the free primary amine and the appearance of a new peak consistent with a sulfonamide nitrogen were observed. ias.ac.in Concurrently, a new sulfur signal appeared at a binding energy characteristic of sulfonamide compounds. ias.ac.in
While specific data for this compound is limited, the principles of surface modification with long-chain alkanesulfonyl chlorides can be inferred from related systems. The resulting surfaces are expected to be highly hydrophobic, a property that can be quantified by measuring the water contact angle. A higher water contact angle is indicative of a more hydrophobic surface. The thickness of the resulting organic layer can be determined using techniques such as ellipsometry, which measures the change in polarization of light upon reflection from a surface.
The following interactive table summarizes the expected changes in surface properties upon modification with a long-chain alkanesulfonyl chloride like this compound, based on established principles of surface science.
| Surface Property | Unmodified Surface (e.g., Hydroxylated Silicon) | Surface Modified with this compound |
| Wettability (Water Contact Angle) | Hydrophilic (< 30°) | Hydrophobic (> 100°) |
| Surface Energy | High | Low |
| Chemical Linkage | N/A | Sulfonamide or Sulfonate Ester |
| Layer Thickness (Ellipsometry) | N/A | ~1-2 nm |
Advanced Analytical Methodologies for Characterization and Reaction Monitoring
Spectroscopic Techniques
Spectroscopic methods are indispensable for elucidating the structural features of 1-Decanesulfonyl chloride. By probing the interactions of the molecule with electromagnetic radiation, these techniques offer detailed information about its atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the identity and structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
In ¹H NMR spectroscopy, the protons on the carbon atom adjacent to the electron-withdrawing sulfonyl chloride group (α-carbon) are the most deshielded and therefore exhibit the highest chemical shift. Protons further down the alkyl chain show progressively lower chemical shifts, culminating with the terminal methyl group, which appears at the lowest chemical shift.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH₃-(CH₂)₈- | ~0.88 | Triplet |
| -(CH₂)₈-CH₂-SO₂Cl | ~1.2-1.6 | Multiplet |
| -CH₂-CH₂-SO₂Cl | ~2.0 | Multiplet |
Note: Data is predictive and based on analogous structures.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C H₃-(CH₂)₉-SO₂Cl | ~14 |
| -(C H₂)₈- | ~22-32 |
Note: Data is predictive and based on analogous structures and general chemical shift ranges for alkanes and substituted alkanes. libretexts.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The sulfonyl chloride group (-SO₂Cl) gives rise to very strong and characteristic absorption bands. researchgate.net
The most prominent features in the IR spectrum of an alkanesulfonyl chloride are the asymmetric and symmetric stretching vibrations of the S=O bonds. These typically appear in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. researchgate.net The long decyl chain produces characteristic alkane C-H stretching bands just below 3000 cm⁻¹ and various C-H bending (scissoring, rocking) vibrations in the fingerprint region (below 1500 cm⁻¹). The C-S and S-Cl stretches also appear in the fingerprint region at lower frequencies.
Table 3: Characteristic IR Absorption Bands for Alkanesulfonyl Chlorides
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Asymmetric SO₂ Stretch | 1370 - 1410 | Strong |
| Symmetric SO₂ Stretch | 1166 - 1204 | Strong |
| Alkane C-H Stretch | 2850 - 3000 | Medium to Strong |
Source: Data derived from studies on homologous compounds like butane-1-sulfonyl chloride. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. Simple aliphatic compounds like this compound lack extensive conjugated systems or chromophores that absorb strongly in the 200-800 nm range. The sulfonyl chloride group itself does not confer significant UV absorbance. Consequently, UV-Vis spectroscopy is of limited utility for the direct characterization or quantification of this compound, though it can be used to detect aromatic impurities if present. The technique is more applicable to aromatic sulfonyl chlorides, which contain a benzene (B151609) ring that acts as a chromophore.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass Spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis. In electron ionization (EI) MS, the molecular ion (M⁺) may be observed, but it is often unstable for long-chain alkanesulfonyl chlorides.
The fragmentation pattern is highly informative. Common fragmentation pathways for alkanesulfonyl chlorides include:
Loss of a chlorine radical: [M - Cl]⁺
Loss of sulfur dioxide: [M - SO₂]⁺, which would result in the decyl chloride cation.
Cleavage of the C-S bond: This can lead to the formation of a decyl cation [C₁₀H₂₁]⁺.
Fragmentation of the alkyl chain: A series of peaks separated by 14 mass units (CH₂) is characteristic of long-chain alkanes. libretexts.org
A key diagnostic feature for sulfonyl chlorides is the isotopic pattern of chlorine. The presence of two abundant isotopes, ³⁵Cl and ³⁷Cl (in an approximate 3:1 ratio), results in a characteristic M+2 peak for chlorine-containing fragments that is about one-third the intensity of the M peak. researchgate.net
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion and its fragments, thereby confirming the identity of this compound with high confidence.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound (C₁₀H₂₁ClO₂S)
| Fragment Ion | Proposed Structure | Predicted m/z |
|---|---|---|
| Molecular Ion (M⁺) | [C₁₀H₂₁SO₂Cl]⁺ | 240/242 |
| [M - Cl]⁺ | [C₁₀H₂₁SO₂]⁺ | 205 |
| [M - SO₂]⁺ | [C₁₀H₂₁Cl]⁺ | 176/178 |
| [M - SO₂Cl]⁺ | [C₁₀H₂₁]⁺ | 141 |
Note: m/z values are for the most abundant isotopes. The presence of chlorine isotopes (³⁵Cl/³⁷Cl) will produce doublet peaks for chlorine-containing fragments.
Chromatographic Separation Techniques
Chromatographic methods are essential for separating this compound from reactants, byproducts, and impurities, enabling its purification and quantification.
Gas Chromatography (GC)
Gas Chromatography (GC) serves as a fundamental technique for the separation and analysis of volatile and semi-volatile compounds. However, the direct analysis of long-chain alkanesulfonyl chlorides, including this compound, presents significant challenges. The primary issue is their limited thermal stability, as these compounds can degrade at the elevated temperatures typically used in GC injectors and columns. core.ac.uk
Research on homologous compounds, such as n-tetradecanesulfonyl chloride, has shown that sulfonyl chlorides are prone to partial degradation, potentially leading to the formation of the corresponding alkyl chlorides. core.ac.uk This thermal decomposition can result in inaccurate quantification and misinterpretation of chromatograms.
To circumvent these issues and achieve accurate quantitative analysis, a common strategy involves chemical derivatization. This compound can be converted into a more thermally stable derivative, such as an N,N-diethylsulfonamide, prior to GC analysis. This derivatization enhances the compound's stability, allowing for reproducible and reliable analysis by GC, often coupled with a Flame Ionization Detector (FID) or a mass spectrometer. core.ac.uk
When direct analysis is attempted, specific GC conditions must be optimized to minimize degradation. This includes using a lower injection port temperature, employing a temperature-programmed oven ramp, and selecting a suitable capillary column, such as one with a mid-polarity stationary phase.
Table 1: Typical GC Parameters for Alkanesulfonyl Chloride Analysis (Illustrative)
| Parameter | Condition | Purpose |
|---|---|---|
| Injector Type | Split/Splitless or PTV | PTV allows for lower injection temperatures to minimize degradation. |
| Injector Temp. | 150-200 °C (Optimized) | Lowered to reduce thermal decomposition of the analyte. |
| Column | Fused silica (B1680970) capillary | Provides high resolution for separating isomers and impurities. |
| Stationary Phase | 5% Phenyl Polysiloxane | A common, versatile phase for semi-polar compounds. |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analyte through the column. |
| Oven Program | Temperature ramp | e.g., 50 °C (hold 2 min) to 280 °C at 10 °C/min. Allows separation of compounds with different boiling points. |
| Detector | FID or MS | FID for general quantification, MS for identification. |
Hyphenated Techniques (e.g., GC-MS, LC-MS, LC-NMR)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for both qualitative and quantitative analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is invaluable for identifying this compound and its related impurities or degradation products. core.ac.uk Mass spectrometry provides structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments. Electron Impact (EI) is a common ionization technique used in GC-MS. core.ac.uk
The mass spectrum of this compound would be expected to show characteristic fragmentation patterns. Key fragments would likely include the loss of the chlorine atom ([M-Cl]+), loss of the sulfonyl chloride group ([M-SO2Cl]+), and cleavage of the decyl alkyl chain. The molecular ion peak ([M]+) may be weak or absent due to the compound's instability. Negative Chemical Ionization (NCI) can also be a useful technique for analyzing sulfonyl chlorides. core.ac.uk
Liquid Chromatography-Mass Spectrometry (LC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific technique that is well-suited for the analysis of compounds that are thermally labile or have low volatility, such as this compound. researchgate.netrsc.org LC-MS combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the detection power of mass spectrometry. kuleuven.be
For this compound, a reverse-phase HPLC method would typically be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Atmospheric pressure ionization sources such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used to ionize the analyte before it enters the mass spectrometer. kuleuven.be LC coupled with tandem mass spectrometry (LC-MS/MS) can provide even greater specificity and is used for quantitative analysis and structural elucidation of unknown impurities by analyzing the fragmentation of a selected precursor ion. kuleuven.be
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) LC-NMR is an advanced analytical technique that directly couples an HPLC separation system with an NMR spectrometer. This allows for the acquisition of NMR spectra of compounds as they elute from the chromatography column. While less common than LC-MS due to lower sensitivity, LC-NMR is exceptionally powerful for the unambiguous structural elucidation of unknown compounds without the need for prior isolation. For a sample of this compound, LC-NMR could be used to identify and characterize process-related impurities or degradation products, providing detailed structural information, including stereochemistry, that MS alone cannot offer.
Other Advanced Characterization Methods
X-ray Diffraction (XRD) for Structural Elucidation
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org Since this compound exists as a crystalline solid at room temperature, XRD can be employed for its structural elucidation. nih.govnih.gov
The technique relies on the diffraction of an X-ray beam by the ordered arrangement of atoms within a crystal lattice. wikipedia.org The resulting diffraction pattern is unique to the crystal structure.
Single-Crystal XRD: If a suitable single crystal of this compound can be grown, this technique can provide a precise and unambiguous determination of its molecular structure. The data obtained allows for the calculation of bond lengths, bond angles, and torsion angles, as well as the determination of the crystal system and space group. This provides a complete picture of the molecule's conformation in the solid state.
Powder XRD (PXRD): This method is used when single crystals are not available. The sample is analyzed as a polycrystalline powder. While it does not provide the same level of detail as single-crystal XRD, PXRD is useful for phase identification, assessing sample purity, and determining unit cell parameters. The resulting diffractogram serves as a unique "fingerprint" for the crystalline phase of this compound.
Elemental Analysis
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements (carbon, hydrogen, sulfur, etc.) present in a compound. For a pure sample of this compound, the experimentally determined elemental composition should match the theoretical values calculated from its chemical formula, C₁₀H₂₁ClO₂S.
This technique is crucial for confirming the empirical formula of a newly synthesized compound and serves as a primary indicator of its purity. A significant deviation between the experimental and theoretical values would suggest the presence of impurities or an incorrect structural assignment.
Table 2: Theoretical Elemental Composition of this compound (C₁₀H₂₁ClO₂S)
| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | % Composition |
|---|---|---|---|---|
| Carbon | C | 12.011 | 120.11 | 52.51% |
| Hydrogen | H | 1.008 | 21.168 | 9.26% |
| Chlorine | Cl | 35.453 | 35.453 | 15.51% |
| Oxygen | O | 15.999 | 31.998 | 14.00% |
| Sulfur | S | 32.06 | 32.06 | 14.03% |
| Total | 228.789 | 100.00% |
Thermal Analysis
Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For this compound, the most relevant thermal analysis techniques are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). covalentmetrology.comlibretexts.org
Differential Scanning Calorimetry (DSC) DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, crystallization temperature, and glass transitions. nih.gov For this compound, DSC can provide:
Melting Point and Purity: A sharp melting peak indicates a pure compound. The presence of impurities typically broadens the melting peak and lowers the melting point.
Heat of Fusion: The enthalpy change associated with melting can be quantified.
Polymorphism: It can detect different crystalline forms (polymorphs) if they exist, as each would have a distinct melting point.
Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. libretexts.org This technique is particularly important for assessing the thermal stability and decomposition profile of this compound, especially given the known thermal lability of alkanesulfonyl chlorides. core.ac.uk A TGA thermogram would reveal:
Decomposition Temperature: The temperature at which the compound begins to lose mass due to decomposition.
Decomposition Profile: The number of decomposition steps and the mass loss associated with each step, which can provide insights into the decomposition mechanism.
Residual Mass: The amount of material remaining at the end of the analysis.
Computational and Theoretical Studies of 1 Decanesulfonyl Chloride
Quantum Mechanical Calculations of Electronic Structure
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations can determine the geometry, electronic distribution, and orbital energies of 1-decanesulfonyl chloride.
Methods and Basis Sets: Density Functional Theory (DFT) is a commonly employed quantum mechanical method for studying sulfonyl chlorides due to its balance of accuracy and computational cost. dntb.gov.ua A variety of functionals, such as B3LYP, are often paired with basis sets like 6-31G* or larger to provide a reliable description of the electronic structure. researchgate.net For sulfur-containing compounds, the inclusion of polarization and diffuse functions in the basis set is crucial for accurately modeling the bonding around the sulfur atom. researchgate.net
Key Electronic Properties:
Molecular Geometry: Quantum mechanical calculations can predict the bond lengths, bond angles, and dihedral angles of this compound. For a typical alkanesulfonyl chloride, the S=O bond lengths are calculated to be around 1.42 Å, the S-Cl bond length around 2.07 Å, and the S-C bond length approximately 1.77 Å. The geometry around the sulfur atom is roughly tetrahedral.
Charge Distribution: Natural Bond Orbital (NBO) analysis can be used to determine the partial atomic charges. The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the presence of two electronegative oxygen atoms and a chlorine atom. This high positive charge on the sulfur atom makes it susceptible to nucleophilic attack.
Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the reactivity of a molecule. For sulfonyl chlorides, the LUMO is typically centered on the S-Cl antibonding orbital, indicating that nucleophilic attack will likely lead to the cleavage of this bond.
Illustrative Data for a Model Alkanesulfonyl Chloride (Methanesulfonyl Chloride):
| Property | Calculated Value |
| S=O Bond Length (Å) | 1.423 |
| S-Cl Bond Length (Å) | 2.075 |
| S-C Bond Length (Å) | 1.772 |
| O-S-O Bond Angle (°) | 123.5 |
| Cl-S-C Bond Angle (°) | 100.8 |
| HOMO Energy (eV) | -11.5 |
| LUMO Energy (eV) | -1.8 |
Note: These are representative values for methanesulfonyl chloride calculated at the B3LYP/6-31G level and are intended to illustrate the expected electronic properties of this compound.*
Molecular Dynamics Simulations of Reactivity
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound in different environments, such as in solution, and to explore its reactivity over time.
Simulation of Solvation: MD simulations can model the solvation of this compound in various solvents. By simulating the movement of both the solute and solvent molecules, one can understand the solvent's influence on the conformation and reactivity of the sulfonyl chloride. For instance, in a polar protic solvent like water, hydrogen bonding between water molecules and the oxygen atoms of the sulfonyl group can stabilize the ground state and influence the transition state of reactions like hydrolysis.
Reactive MD Simulations: While less common for this class of compounds, reactive force fields could be employed to simulate chemical reactions, such as the hydrolysis of this compound. These simulations would allow for the direct observation of bond-breaking and bond-forming events, providing a dynamic picture of the reaction pathway. However, developing accurate reactive force fields for such specific reactions is a significant challenge. A more common approach is to combine quantum mechanics with molecular mechanics (QM/MM) to study reactions in condensed phases. In a QM/MM simulation, the reacting species (this compound and the nucleophile) are treated with a quantum mechanical method, while the surrounding solvent is treated with a more computationally efficient molecular mechanics force field.
Prediction of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying intermediates and transition states.
Nucleophilic Substitution: The primary reaction of sulfonyl chlorides is nucleophilic substitution at the sulfur atom. Computational studies on analogous sulfonyl chlorides have shown that these reactions typically proceed through a concerted SN2-like mechanism or a stepwise addition-elimination mechanism involving a pentacoordinate intermediate. dntb.gov.uamdpi.com
SN2 Mechanism: In a concerted mechanism, the nucleophile attacks the sulfur atom at the same time as the chloride ion departs. The transition state would involve a trigonal bipyramidal geometry around the sulfur atom.
Addition-Elimination Mechanism: In a stepwise mechanism, the nucleophile first adds to the sulfur atom to form a trigonal bipyramidal intermediate. This intermediate then eliminates the chloride ion in a second step to form the product.
Computational Evidence: By calculating the potential energy surface for the reaction, chemists can distinguish between these mechanisms. The presence of a stable intermediate on the reaction coordinate would support the addition-elimination mechanism, while a single energy barrier would be indicative of a concerted SN2 process. For the hydrolysis of benzenesulfonyl chloride, computational studies have suggested a two-step exothermic process occurring via a relatively unstable five-coordinate intermediate. researchgate.net
Transition State Theory: Once the transition state structure is located, its energy can be used to calculate the activation energy of the reaction. This, in conjunction with transition state theory, allows for the theoretical prediction of reaction rate constants.
Illustrative Reaction Coordinate for Hydrolysis of a Sulfonyl Chloride:
| Species | Relative Energy (kcal/mol) |
| Reactants (R-SO₂Cl + H₂O) | 0.0 |
| Transition State 1 | +15 to +25 |
| Pentacoordinate Intermediate | +5 to +10 |
| Transition State 2 | +10 to +20 |
| Products (R-SO₃H + HCl) | -10 to -20 |
Note: These are generalized, illustrative energy ranges for the hydrolysis of a sulfonyl chloride and would be expected to be similar for this compound.
Structure-Reactivity Relationships
Computational methods can be used to establish quantitative structure-reactivity relationships (QSAR) for a series of related compounds. While a QSAR study would require a dataset of reactivity data for various alkanesulfonyl chlorides, the principles can be applied to understand the factors influencing the reactivity of this compound.
Electronic Effects: The long decyl chain in this compound is an electron-donating group, which would be expected to slightly decrease the electrophilicity of the sulfur atom compared to smaller alkanesulfonyl chlorides. However, this effect is generally small for alkyl groups.
Steric Effects: The bulky decyl group could sterically hinder the approach of a nucleophile to the sulfur center. However, due to the free rotation around the C-S bond, the decyl chain can adopt conformations that minimize this steric hindrance.
Hammett and Taft Equations: For arenesulfonyl chlorides, the Hammett equation is often used to correlate reaction rates with the electronic properties of substituents on the aromatic ring. mdpi.com For aliphatic compounds like this compound, a similar approach using the Taft equation could be employed to separate steric and electronic effects if sufficient experimental data were available for a series of alkanesulfonyl chlorides. Computational descriptors such as calculated atomic charges, orbital energies, and steric parameters can be used to build QSAR models. researchgate.net
Application of Machine Learning and AI in Predictive Chemistry
Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools in chemistry for predicting reaction outcomes, optimizing reaction conditions, and even discovering new reactions.
Predicting Reactivity: ML models can be trained on large datasets of chemical reactions to predict the reactivity of new compounds. nih.gov For this compound, an ML model could potentially predict its reactivity with a wide range of nucleophiles under various conditions. These models often use molecular fingerprints or calculated quantum chemical descriptors as input features to represent the reactants. ifmo.ru
Mechanism Discovery: In some cases, AI can be used to explore complex reaction networks and propose plausible reaction mechanisms that might not be immediately obvious to a human chemist. While still a developing area, this could one day be applied to understand the side reactions or degradation pathways of this compound.
The application of these advanced computational techniques holds the promise of accelerating the discovery and development of new chemical entities and processes involving compounds like this compound.
Environmental Considerations and Green Chemistry Research
The environmental footprint and sustainable production of industrial chemicals are of increasing importance. For 1-decanesulfonyl chloride, this involves evaluating its synthesis and application through the lens of green chemistry and understanding its potential behavior and impact in the environment. Research in these areas often draws upon data from structurally similar long-chain sulfonyl compounds to infer potential characteristics.
Industrial Research and Patent Landscape
Industrial Synthesis and Scalability Challenges
The industrial production of 1-decanesulfonyl chloride, a key intermediate for various specialty chemicals, relies on several synthetic methodologies, each presenting distinct advantages and scalability challenges. The choice of a particular manufacturing process often depends on the availability of raw materials, cost-effectiveness, and the ability to manage safety and environmental concerns at a large scale.
Common industrial synthesis routes for this compound and related long-chain alkanesulfonyl chlorides include:
Sulfochlorination of Alkanes: This long-established method involves a free-radical reaction where a hydrocarbon, in this case, n-decane, reacts with a mixture of sulfur dioxide and chlorine. The reaction is typically initiated by ultraviolet (UV) light or gamma radiation. google.comfujifilm.com While this method can utilize inexpensive alkane feedstocks, it faces significant scalability challenges. The reaction can produce a mixture of isomers and polychlorinated by-products, necessitating complex and costly purification steps to isolate the desired this compound. osha.gov
Oxidative Chlorination of Thiols and Disulfides: A more direct route involves the oxidation of 1-decanethiol (B86614) or its corresponding disulfide (di-n-decyl disulfide) with chlorine in an aqueous medium, often in the presence of hydrochloric acid. safeti.com This method can offer higher selectivity compared to alkane sulfochlorination. However, the cost and availability of long-chain thiols can be a limiting factor for large-scale production.
Synthesis from S-Alkyl Isothiourea Salts: Modern approaches focus on greener and safer reaction pathways. One such method involves the oxidative chlorosulfonation of S-alkyl isothiourea salts, which are prepared from an alkyl halide (e.g., 1-chlorodecane) and thiourea. oshatrainingschool.com This process can use milder and more accessible oxidizing agents like sodium hypochlorite (B82951) (bleach) or sodium chlorite (B76162), making it more environmentally benign and worker-friendly. oshatrainingschool.com
Scaling up the production of this compound presents several critical industrial challenges:
Handling of Hazardous Reagents: Many synthesis routes employ highly corrosive, toxic, and moisture-sensitive chemicals such as chlorine, sulfur dioxide, and thionyl chloride. angenechemical.comthermofisher.com This necessitates specialized, corrosion-resistant equipment, such as glass-lined or plastic-lined reactors, and stringent safety protocols to protect workers and the environment. cornell.edu
Thermal Management: The reactions are often highly exothermic, requiring robust cooling systems and precise temperature control to prevent runaway reactions and the formation of unwanted by-products. angenechemical.com Managing heat dissipation becomes progressively more difficult as the reactor volume increases.
Product Hydrolysis and Purification: this compound is highly susceptible to hydrolysis, reacting with water to form the corresponding 1-decanesulfonic acid. cornell.edudenios.ca This requires anhydrous reaction conditions and careful handling during aqueous workup and purification stages, where significant yield loss can occur. cornell.edu Purification of the final product to remove impurities and residual acids is crucial for downstream applications and often involves energy-intensive processes like vacuum distillation. fujifilm.com
Process Automation and Control: To ensure safety, consistency, and efficiency on an industrial scale, modern production facilities are increasingly turning to continuous flow chemistry and automated process control. sigmaaldrich.comfishersci.com These technologies allow for better management of reaction parameters and minimize the risks associated with handling large volumes of hazardous materials. angenechemical.com
Patent Analysis of this compound and its Derivatives
The patent landscape for this compound is characterized by patents that typically claim the broader class of "alkanesulfonyl chlorides" or "long-chain alkanesulfonyl chlorides" rather than the specific C10 compound. This approach provides wider intellectual property protection. The patents reveal a focus on process optimization, purification techniques, and, most significantly, the use of these compounds as reactive intermediates for producing a wide array of derivatives.
The analysis of relevant patents indicates several key areas of industrial interest and innovation:
Process and Purification Improvements: A significant portion of the patent literature is dedicated to enhancing the manufacturing process of alkanesulfonyl chlorides. These patents often describe methods to improve yield, purity, and safety. For example, continuous manufacturing processes are patented to offer better control and efficiency over traditional batch methods.
Synthesis of Surfactant Derivatives: A primary driver for the industrial production of long-chain alkanesulfonyl chlorides is their use as precursors to surfactants. Patents describe the reaction of these sulfonyl chlorides with various nucleophiles to create novel sulfonamides and sulfonate esters with desirable properties for detergents, emulsifiers, and other cleaning compositions.
Intermediates for Specialty Chemicals: Patents frequently cite alkanesulfonyl chlorides as versatile building blocks. Their ability to react with amines, alcohols, and other nucleophiles makes them valuable starting materials in the synthesis of pharmaceuticals, agrochemicals (like herbicides and plant growth regulators), and dyes.
The following table summarizes representative patents that cover the synthesis, purification, or application of long-chain alkanesulfonyl chlorides and their derivatives, which are relevant to this compound.
| Patent Number | Title | Assignee/Applicant | Key Findings and Industrial Relevance |
|---|---|---|---|
| US3147303A | Process for refining alkanesulfonyl chlorides | Bayer AG | Focuses on the purification of crude alkanesulfonyl chlorides to obtain colorless, high-purity products suitable for manufacturing high-quality detergents and plasticizers. fishersci.de |
| EP0040560B1 | Alkane-sulfonyl chlorides preparation | Societe Nationale Elf Aquitaine | Describes a continuous process for manufacturing alkanesulfonyl chlorides from dialkyl disulfides, emphasizing the creation of a fine emulsion to improve reaction control and yield. google.com |
| US5068427A | Process for preparing alkanesulfonamides | Atochem North America, Inc. | Details a process for reacting alkanesulfonyl chlorides with ammonia (B1221849) or amines. It highlights the management of the highly exothermic reaction, which is a key challenge in the industrial production of sulfonamide derivatives. |
| CN103351315A | General preparation method of sulfonyl chloride | Nanjing University of Technology | Presents a versatile method for synthesizing sulfonyl chlorides from various sulfur compounds, noting their wide application as intermediates for medicines, dyes, surfactants, and plant growth regulators. angenechemical.com |
Emerging Industrial Applications
The primary industrial role of this compound is as a reactive chemical intermediate. Its value lies in the sulfonyl chloride functional group (-SO₂Cl), which readily undergoes nucleophilic substitution, allowing for the covalent attachment of the 10-carbon decanesulfonyl moiety to a wide range of molecules. This versatility is driving its use in several established and emerging industrial applications.
Surfactants and Specialty Detergents: The most significant application area is in the production of specialty surfactants. The long C10 alkyl chain provides the necessary hydrophobic character, while the polar sulfonyl group, once derivatized, provides the hydrophilic head. By reacting this compound with alcohols or amines, manufacturers can produce a variety of non-ionic and anionic surfactants, such as sulfonate esters and sulfonamides. These compounds are valued in formulations for industrial cleaners, emulsifiers for polymerization, and components in personal care products where specific surface activities are required.
Organic Synthesis Building Block: In the broader chemical industry, this compound serves as a crucial building block. It is used to introduce the decylsulfonyl group into organic molecules, which can impart specific properties like increased lipophilicity or act as a protective group during complex syntheses. This utility is leveraged in the development of new materials and specialty chemicals.
Pharmaceutical and Agrochemical Intermediates: The sulfonamide linkage (-SO₂-N-) is a key structural motif (a sulfonamide) found in numerous therapeutic drugs, including antibacterial and diuretic agents. While not a direct application, this compound is a potential precursor for synthesizing novel drug candidates or agrochemicals where a long alkyl chain is desired to modify the molecule's biological activity, solubility, or transport properties.
Polymer and Material Science: There is potential for using this compound in the synthesis of functional polymers and materials. It can be used to modify the surface of materials to alter properties like hydrophobicity or to act as a chain transfer agent or functional initiator in certain polymerization reactions.
Regulatory and Safety Aspects in Industrial Production
The industrial production and handling of this compound are governed by stringent regulatory frameworks and safety protocols due to its hazardous properties. As a member of the alkanesulfonyl chloride class, it is recognized as a highly corrosive and reactive substance.
GHS Classification and Hazard Communication:
Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with significant hazards that must be communicated to all handlers via Safety Data Sheets (SDS) and container labels. fishersci.de
| Hazard Class | Hazard Code | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage. angenechemical.comfishersci.de |
| Serious Eye Damage/Eye Irritation | H318 | Causes serious eye damage. fishersci.de |
| Supplemental Hazard | EUH029 | Contact with water liberates toxic gas. fishersci.de |
Industrial Handling and Safety Protocols:
Due to its corrosive nature, strict safety measures are mandatory in any industrial setting where this compound is produced or used. safeti.comcornell.edu
Engineering Controls: Production and handling should occur in well-ventilated areas, preferably within closed systems or under local exhaust ventilation, such as chemical fume hoods, to minimize worker exposure to vapors. osha.govdenios.ca
Personal Protective Equipment (PPE): Workers must be equipped with appropriate PPE to prevent any direct contact. This includes chemical-resistant gloves (e.g., nitrile or neoprene), chemical splash goggles, a face shield, and chemical-resistant clothing or aprons. oshatrainingschool.com In situations with potential for vapor inhalation, respiratory protection is required. oshatrainingschool.com
Storage and Handling Procedures: The compound must be stored in a dry, cool, well-ventilated area, away from incompatible materials like water, strong bases, alcohols, and amines. fishersci.com Containers must be kept tightly closed to prevent contact with moisture, which can lead to the liberation of corrosive hydrogen chloride gas and hydrolysis of the product. fishersci.comsigmaaldrich.com Materials of construction for storage and process vessels must be corrosion-resistant.
Emergency Preparedness: Emergency eyewash stations and safety showers must be readily accessible in all areas where the chemical is handled. cornell.edu Spill kits containing appropriate neutralizing agents should also be available.
Regulatory Frameworks (e.g., REACH):
In the European Union, the production and use of chemicals like this compound are regulated under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. shimadzu-medical.dechlorinated-solvents.eu Manufacturers or importers of the substance above certain tonnage thresholds are required to register it with the European Chemicals Agency (ECHA). This registration involves submitting a comprehensive dossier of data on the substance's properties, uses, and potential risks to human health and the environment. While specific registration details for this compound may vary, compliance with REACH is mandatory for placing it on the EU market, ensuring that its risks are properly managed and communicated throughout the supply chain. synovelle.com
Laboratory Safety and Handling in Research Environments
Hazard Identification and Risk Assessment
1-Decanesulfonyl chloride is a corrosive chemical that presents significant hazards in a laboratory setting. tcichemicals.com A thorough risk assessment is imperative before handling this compound. It is classified as causing severe skin burns and eye damage. tcichemicals.comfishersci.deangenechemical.comsdsmanager.com Contact with the skin can lead to serious chemical burns, and eye contact can result in severe irritation or permanent damage. nuomengchemical.comsigmaaldrich.com Inhalation of its vapors or mists may cause respiratory irritation. sigmaaldrich.comthermofisher.com The substance can also be toxic if swallowed or if it comes into contact with the skin. sigmaaldrich.comthermofisher.com
A critical aspect of the risk assessment involves its reactivity, particularly with water. This compound is sensitive to moisture and can react with water to release toxic and corrosive gases, such as hydrogen chloride and sulfur oxides. nj.govfishersci.comfishersci.com This reaction is exothermic and can increase the risk of exposure. Additionally, the compound may be corrosive to metals. tcichemicals.comsigmaaldrich.comthermofisher.com Therefore, proper storage and handling procedures are crucial to mitigate these risks.
Table 1: Hazard Identification for this compound
| Hazard Classification | Description |
|---|---|
| Skin Corrosion | Category 1B: Causes severe skin burns. fishersci.desigmaaldrich.com |
| Eye Damage | Category 1: Causes serious eye damage. fishersci.desigmaaldrich.comfishersci.com |
| Acute Toxicity (Oral) | May be toxic if swallowed. sigmaaldrich.comthermofisher.com |
| Acute Toxicity (Dermal) | May be toxic in contact with skin. sigmaaldrich.comthermofisher.com |
| Acute Toxicity (Inhalation) | May be fatal if inhaled and may cause respiratory irritation. sigmaaldrich.comthermofisher.com |
| Reactivity | Reacts with water, releasing toxic gases. nj.govfishersci.com Moisture sensitive. fishersci.comfishersci.com |
| Corrosivity to Metals | May be corrosive to metals. tcichemicals.comsigmaaldrich.com |
Safe Handling Procedures for Corrosive Substances
When working with this compound, strict adherence to safe handling protocols is essential to prevent exposure and ensure a safe laboratory environment.
Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably inside a chemical fume hood to minimize the inhalation of vapors. nuomengchemical.comfishersci.comfishersci.com
Avoiding Contact: Direct contact with the skin, eyes, and clothing must be avoided. fishersci.comfishersci.comthermofisher.com Do not breathe vapors or mists. sigmaaldrich.comfishersci.com
Hygiene Practices: Hands should be washed thoroughly with soap and water after handling the chemical. sigmaaldrich.comfishersci.comfishersci.com Contaminated work clothing should not be allowed out of the workplace and should be laundered before reuse. sigmaaldrich.comnj.gov
Storage: Store this compound in a dry, cool, and well-ventilated area. fishersci.comlookchem.comfishersci.com Containers must be kept tightly closed to prevent contact with moisture. fishersci.comfishersci.comsigmaaldrich.com It should be stored away from incompatible materials such as strong oxidizing agents, strong bases, alcohols, and water. fishersci.comfishersci.comthermofisher.com Some sources recommend storing under an inert gas like nitrogen. sigmaaldrich.com Due to its corrosive nature, it should not be stored in metal containers. fishersci.comsigmaaldrich.com
Emergency Response Protocols for Spills and Exposure
In the event of a spill or accidental exposure to this compound, immediate and appropriate action is critical to minimize harm.
Spill Response:
Evacuate all non-essential personnel from the spill area. nj.gov
If the material is flammable or combustible, remove all sources of ignition. nj.govfishersci.com
Contain the spill using an inert, dry absorbent material such as sand, dry lime, or soda ash. nj.govDo not use water or combustible materials like sawdust for cleanup . nj.gov
Carefully collect the absorbed material and place it into a suitable, labeled, and closed container for hazardous waste disposal. nj.govthermofisher.comwestliberty.edu
Ventilate the area of the spill once cleanup is complete. nj.gov
Cleanup should only be performed by trained personnel wearing appropriate personal protective equipment. cornell.edu
Exposure First Aid:
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. fishersci.denuomengchemical.comnj.gov Seek immediate medical attention. fishersci.denj.gov
Skin Contact: Immediately take off all contaminated clothing. fishersci.defishersci.com Wash the affected skin area with plenty of soap and water for at least 15 minutes. nuomengchemical.comnj.gov Seek immediate medical attention. fishersci.denj.gov
Inhalation: Move the affected person to fresh air at once. fishersci.defishersci.com If the person is not breathing, provide artificial respiration. fishersci.dethermofisher.com Seek immediate medical attention. fishersci.defishersci.com
Ingestion: If the substance is swallowed, rinse the mouth with water. fishersci.defishersci.com Do NOT induce vomiting. fishersci.defishersci.com Never give anything by mouth to an unconscious person. fishersci.deangenechemical.com Seek immediate medical attention. fishersci.defishersci.com
Emergency safety showers and eyewash fountains should be readily accessible in the immediate work area. nuomengchemical.comnj.govfishersci.com
Personal Protective Equipment (PPE) Requirements
The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent any direct contact with this compound.
Table 2: Recommended Personal Protective Equipment (PPE)
| Body Part | PPE Recommendation | Details |
|---|---|---|
| Eyes/Face | Safety Goggles and Face Shield | Wear appropriate protective eyeglasses or chemical safety goggles. fishersci.comfishersci.com A face shield should also be worn for maximum protection. fishersci.comwestliberty.edu |
| Skin | Chemical-Resistant Gloves | Impervious gloves, such as nitrile rubber, should be worn. tcichemicals.comnuomengchemical.com Gloves must be inspected before use and disposed of properly after. sigmaaldrich.com |
| Body | Protective Clothing | A chemical-resistant lab coat or apron is required to protect clothing and skin from splashes. nuomengchemical.comfishersci.com |
| Respiratory | Respirator | If ventilation is insufficient or if exposure limits might be exceeded, a NIOSH/MSHA-approved respirator should be used. fishersci.comfishersci.comwestliberty.edu The specific type of respirator and filter will depend on the concentration of the airborne contaminant. fishersci.comthermofisher.com |
Waste Management and Disposal Guidelines
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and comply with regulations.
Waste Classification: this compound is considered a hazardous waste and must be managed accordingly. nj.gov
Disposal Method: All waste containing this chemical should be collected in suitable, sealed, and properly labeled containers. westliberty.edu Disposal must be carried out through a licensed professional waste disposal service and at an approved waste disposal plant. sigmaaldrich.comfishersci.comwestliberty.edu
Environmental Precautions: The chemical should not be allowed to enter drains, soil, or surface water systems. sigmaaldrich.comsigmaaldrich.comwestliberty.edu All spills and cleanup materials must be collected and disposed of as hazardous waste. princeton.edu
Q & A
Q. What are the standard protocols for synthesizing 1-Decanesulfonyl chloride, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves sulfonation of decane using chlorosulfonic acid under controlled anhydrous conditions. A common approach includes:
- Reacting decane with chlorosulfonic acid (1:1.2 molar ratio) at 0–5°C for 4 hours, followed by quenching with ice water .
- Purity optimization: Use fractional distillation under reduced pressure (20–30 mmHg) to isolate the product, and validate via HPLC (C18 column, acetonitrile/water mobile phase) .
- Table 1 : Comparison of synthesis yields under varying conditions:
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 0–5 | 4 | 78 | 95 |
| 10–15 | 3 | 65 | 88 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?
- Methodological Answer :
- ¹H NMR : Expect a triplet at δ 1.25–1.35 ppm (methylene protons adjacent to sulfonyl group) and a multiplet at δ 3.10–3.30 ppm (SO₂Cl group proximity) .
- IR Spectroscopy : Strong S=O asymmetric stretching at 1360–1380 cm⁻¹ and S-O stretching at 1170–1190 cm⁻¹ .
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 238 (M⁺) with fragmentation patterns confirming decane chain integrity .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Handling : Use chemical-resistant gloves (nitrile) and fume hoods to avoid inhalation of vapors. Electrostatic discharge precautions are critical due to flammability risks .
- Storage : Keep in airtight containers under nitrogen, away from moisture and oxidizers. Store at 2–8°C in a ventilated cabinet .
Advanced Research Questions
Q. How does the fluorination of this compound alter its reactivity in nucleophilic substitution reactions?
- Methodological Answer : Fluorinated derivatives (e.g., heptadecafluoro-1-decanesulfonyl chloride) exhibit enhanced electrophilicity due to electron-withdrawing effects.
- Experimental Design : Compare reaction rates with amines in aprotic solvents (e.g., DMF). Fluorinated analogs show 2–3× faster sulfonamide formation vs. non-fluorinated analogs .
- Caution : Fluorinated derivatives require stricter moisture control (<10 ppm H₂O) to prevent hydrolysis .
Q. How can researchers resolve contradictions in reported reactivity data of this compound across different solvent systems?
- Methodological Answer :
- Systematic Review : Follow Cochrane guidelines to meta-analyze solvent polarity effects. For example, dichloromethane (high polarity) accelerates hydrolysis, while toluene stabilizes the sulfonyl chloride .
- Replication Studies : Reproduce disputed experiments under controlled humidity (<30% RH) and inert atmospheres to isolate solvent-specific effects .
Q. What role does this compound play in the synthesis of metal-organic frameworks (MOFs), and what methodological adaptations are required?
- Methodological Answer : It acts as a sulfonate linker precursor. Key steps include:
- Post-Synthetic Modification : React MOF nodes (e.g., Zr₆ clusters) with this compound in dry THF at 60°C for 24 hours .
- Characterization : Use BET analysis to confirm pore functionalization and XRD to monitor structural integrity .
Q. What validated analytical methods are recommended for quantifying trace impurities in this compound samples?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
